molecular formula C10H8BrNO2S B2974563 1-(Benzenesulfonyl)-2-bromopyrrole CAS No. 168106-36-3

1-(Benzenesulfonyl)-2-bromopyrrole

Cat. No. B2974563
CAS RN: 168106-36-3
M. Wt: 286.14
InChI Key: DHRIYSFPJYQFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Benzenesulfonyl)-2-bromopyrrole” is a chemical compound that contains a benzenesulfonyl group and a bromopyrrole group . It’s related to 1-Benzenesulfonyl-1H-pyrrolo [2,3-b]pyridine-2-carboxylic acid, which has a molecular weight of 302.31 .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of “1-(Benzenesulfonyl)-2-bromopyrrole” can be analyzed using techniques such as X-ray diffraction . The structure of related compounds reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral .


Chemical Reactions Analysis

The chemical reactions of “1-(Benzenesulfonyl)-2-bromopyrrole” could involve electrophilic aromatic substitution (EAS) reactions . This type of reaction is used to place the second group (SO2Cl) on the benzene ring . Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters .

Scientific Research Applications

Anticancer Applications

Benzenesulfonyl derivatives have been used in the synthesis of anticancer compounds . For instance, 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs, which are synthesized using benzenesulfonyl derivatives, have shown promising in vitro anticancer activity against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell), and Du-145 (prostate cancer cell) .

Antibiotic Research

Benzenesulfonyl derivatives are key structural features commonly found in bioactive molecules such as tryptophan and tryptamine . These compounds have been used in the development of antibiotics, particularly in the fight against antibiotic-resistant bacteria .

Synthesis of Alpha-Disulfones

Benzenesulfonyl chloride, a related compound, is involved in the synthesis of alpha-disulfones . Alpha-disulfones are used in various chemical reactions and have potential applications in pharmaceuticals and other industries .

Synthesis of Sulfonamides

Benzenesulfonyl chloride is also used in the synthesis of sulfonamides . Sulfonamides are organic sulfur compounds that have attracted attention for their pharmacological activity .

Derivatization Reagent in Chromatography

Benzenesulfonyl chloride serves as a derivatization reagent for the determination of various amines in waste water and surface water at the sub-ppb level by gas chromatography-mass spectrometry .

Hinsberg Test

Benzenesulfonyl chloride is a common reagent used in the Hinsberg test for detection and distinguishing the type of amines as primary, secondary, and tertiary amines .

properties

IUPAC Name

1-(benzenesulfonyl)-2-bromopyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRIYSFPJYQFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzenesulfonyl)-2-bromopyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.